1-(2-chloro-5-nitrobenzyl)azepane

Description

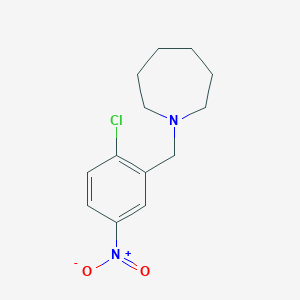

1-(2-Chloro-5-nitrobenzyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-chloro-5-nitrobenzyl group. The 2-chloro-5-nitrobenzyl moiety introduces electron-withdrawing groups (chloro and nitro) at specific positions on the aromatic ring, which may influence reactivity, binding affinity, or stability compared to analogs.

Properties

IUPAC Name |

1-[(2-chloro-5-nitrophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHGUIYAHULGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane typically involves the following steps:

Nitration: The starting material, 2-chlorobenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitrobenzyl chloride.

Amination: The nitro compound is then reacted with azepane in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrobenzyl)azepane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrogenation: For reduction reactions, hydrogen gas and palladium on carbon are commonly used.

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

Major Products:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Azepanes: Substitution reactions yield various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzyl)azepane has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of azepane derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azepane ring may also interact with receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analog: 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane

- CAS Number: Not explicitly provided in .

- Molecular Formula : C₁₃H₁₅ClN₂O₃ (MW: 282.72 g/mol) .

- Key Differences: Substituent Positions: The aromatic ring in this compound has a 4-chloro-3-nitro substitution pattern, compared to 2-chloro-5-nitro in the target compound. This positional variance alters electronic effects (e.g., resonance stabilization) and steric interactions.

Structural Analog: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

- CAS Number : 885950-03-8 .

- Molecular Formula : C₁₁H₁₄ClN₃S (MW: 267.76 g/mol).

- Key Differences :

- Aromatic System : Replaces the nitrobenzyl group with a 2-chlorothiazole ring, a five-membered heterocycle containing sulfur and nitrogen.

- Electronic Profile : The thiazole ring is more electron-deficient than benzene, which could enhance reactivity in nucleophilic substitution reactions.

- Implications : Thiazole-containing compounds are prevalent in pharmaceuticals (e.g., antibiotics), suggesting divergent applications compared to nitrobenzyl derivatives .

Pharmacologically Active Analog: Methylclonazepam

- CAS Number: Not provided in .

- Molecular Formula : C₁₆H₁₂ClN₃O₃ (MW: 329.74 g/mol) .

- Key Differences :

- Core Structure : A benzodiazepine framework (1,4-benzodiazepin-2-one) with a 7-nitro substituent, unlike the azepane ring in the target compound.

- Functionality : Methylclonazepam is a CNS depressant, whereas the target compound’s nitrobenzyl-azepane structure lacks documented pharmacological data.

- Implications : Demonstrates how nitro groups in different heterocyclic systems yield distinct biological activities .

Structural Analog: AM-1220 Azepane

- CAS Number : 134959-64-1 (AM-1220) .

- Molecular Formula: Not explicitly provided, but features a naphthalen-1-yl methanone group linked to an indole-azepane hybrid.

- Key Differences: Complexity: Incorporates indole and naphthalene moieties, creating a larger, more lipophilic structure. Applications: AM-1220 is a cannabinoid receptor ligand, highlighting the role of azepane in modulating receptor interactions.

- Implications : The target compound’s simpler nitrobenzyl group may prioritize synthetic accessibility over receptor specificity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : The nitro group’s position (para in the target vs. meta in ’s analog) significantly impacts electron distribution, altering reactivity in aromatic substitution reactions .

- Biological Relevance : While AM-1220 and Methylclonazepam demonstrate azepane’s versatility in drug design, the target compound’s lack of complex aromatic systems may limit its direct pharmacological utility without further functionalization .

- Synthetic Accessibility : The benzyl linkage in the target compound likely simplifies synthesis compared to carbonyl-linked analogs, which require additional coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.